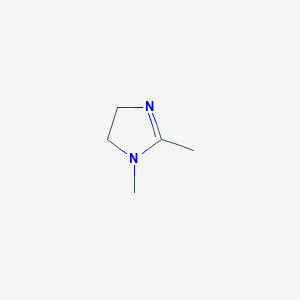
1,2-Dimethyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a partially saturated ring, making it a 4,5-dihydro derivative. It is known for its versatility and utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole can be synthesized through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Dehydrogenation of Imidazolines: This approach involves the dehydrogenation of 1,2-dimethyl-4,5-dihydroimidazoline to yield the desired compound.
Cyclization of Amido-Nitriles: A novel protocol for the cyclization of amido-nitriles in the presence of a nickel catalyst has been reported to form disubstituted imidazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its fully saturated form, 1,2-dimethylimidazoline.
Substitution: The methyl groups and hydrogen atoms on the ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation Products: Various imidazole derivatives with different oxidation states.
Reduction Products: Fully saturated imidazoline derivatives.
Substitution Products: A wide range of substituted imidazoles with different functional groups.
Scientific Research Applications
1,2-Dimethyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity and disruption of microbial cell membranes .
Comparison with Similar Compounds
1,2-Dimethylimidazole: This compound is fully unsaturated and lacks the 4,5-dihydro characteristic.
4,5-Dimethylimidazole: Similar structure but with methyl groups at different positions.
2-Methylimidazole: Contains only one methyl group at the 2 position.
Uniqueness: 1,2-Dimethyl-4,5-dihydro-1H-imidazole is unique due to its partially saturated ring, which imparts different chemical reactivity and biological activity compared to fully unsaturated imidazoles.
Properties
CAS No. |
4814-91-9 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1,2-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H10N2/c1-5-6-3-4-7(5)2/h3-4H2,1-2H3 |
InChI Key |
QEIHVTKMBYEXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
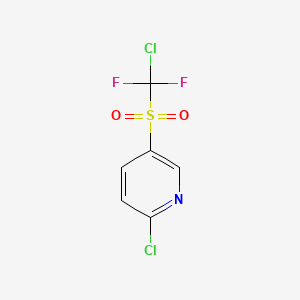
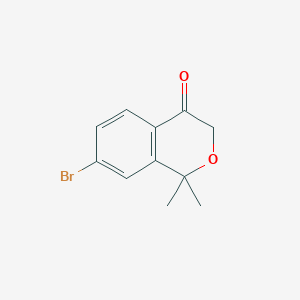
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
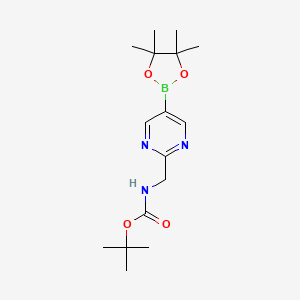
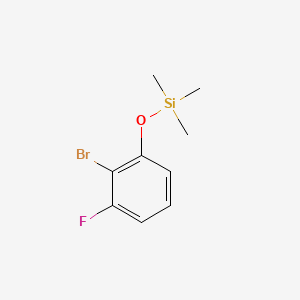
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)

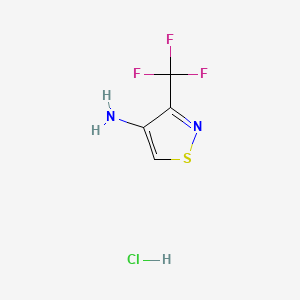
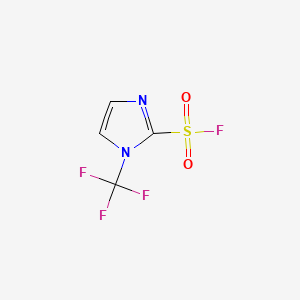
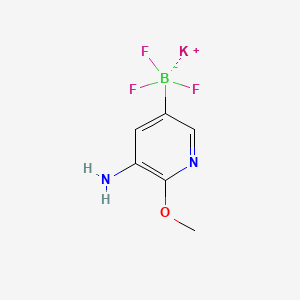
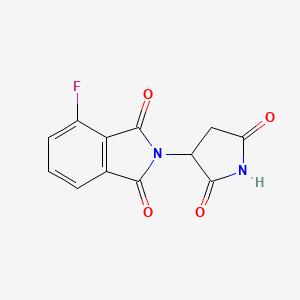
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
